Cas no 2138168-15-5 (4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine)

4-Bromo-1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a bromo group at the 4-position and an amine at the 3-position. The dimethylthiazole moiety, linked via a methylene bridge, enhances its potential as a versatile intermediate in medicinal chemistry and agrochemical research. This structure offers opportunities for further functionalization, making it valuable in the synthesis of biologically active molecules. Its well-defined reactivity profile and stability under standard conditions facilitate its use in cross-coupling reactions and other transformations. The compound's distinct scaffold may also contribute to the development of novel inhibitors or ligands in pharmaceutical applications.
4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine structure
2138168-15-5 structure
Product Name:4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine
CAS No:2138168-15-5
MF:C9H11BrN4S
MW:287.179438829422
CID:6110538
PubChem ID:165748587
Update Time:2025-08-04

4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine
    • EN300-1110316
    • 4-bromo-1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine
    • 2138168-15-5
    • Inchi: 1S/C9H11BrN4S/c1-5-8(15-6(2)12-5)4-14-3-7(10)9(11)13-14/h3H,4H2,1-2H3,(H2,11,13)
    • InChI Key: GPJWAQLWKPINEM-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NN(C=1)CC1=C(C)N=C(C)S1

Computed Properties

  • Exact Mass: 285.98878g/mol
  • Monoisotopic Mass: 285.98878g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 85Ų

4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Pricemore >>

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Additional information on 4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine

Introduction to 4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine (CAS No. 2138168-15-5)

4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2138168-15-5, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The presence of multiple heterocyclic rings, including a pyrazole and a thiazole moiety, coupled with a brominated aromatic group, makes this molecule a versatile scaffold for drug discovery and development.

The structural framework of 4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine incorporates several key pharmacophoric elements that are known to interact with biological targets. The pyrazole ring is a common feature in many bioactive molecules, often contributing to binding affinity and selectivity. In particular, the 3-amino group on the pyrazole ring provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.

The dimethylthiazole component is another critical feature of this compound. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The dimethylation at the 1-position of the thiazole ring enhances its stability and bioavailability, making it an attractive moiety for medicinal chemistry applications. Additionally, the bromo substituent at the 4-position of the aromatic ring introduces a site for further chemical modifications, such as cross-coupling reactions, which are commonly employed in the synthesis of complex drug molecules.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine and biological targets. Studies suggest that this compound may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and infectious diseases. For instance, preliminary computational studies have indicated that the pyrazole-thiazole scaffold can interact with proteins such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.

The synthesis of 4-bromo-1-(dimethyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-am ine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The bromination step is particularly critical, as it determines the reactivity of the aromatic ring for subsequent transformations. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce functional groups with high precision. These techniques not only enhance the efficiency of synthesis but also minimize unwanted byproducts.

In the realm of drug discovery, 4-bromo-l-(dimethyl-l ,3-thiazol -5 -yl)methyl-l H-p yraz ol -3 -amin e has been explored as a potential lead compound for developing novel therapeutic agents. Its unique structural features make it a suitable candidate for targeting multiple disease pathways simultaneously. For example, researchers have hypothesized that this compound could modulate both central nervous system (CNS) receptors and peripheral inflammatory responses by interacting with specific binding sites on target proteins.

One of the most exciting aspects of this compound is its potential in developing next-generation antiviral therapies. The pyrazole-thiazole scaffold has shown promise in inhibiting viral proteases and polymerases, which are essential for viral replication. Moreover, the bromine atom provides a handle for further derivatization to enhance antiviral activity while maintaining selectivity against host enzymes. This dual functionality makes 4-bromo-l-(dimethyl-l ,3-thiazol -5 -yl)methyl-l H-p yraz ol -3 -amin e an attractive candidate for antiviral drug development.

Another area where this compound has shown promise is in oncology research. Preliminary experiments have suggested that it may exhibit cytotoxic effects against certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The ability to selectively target cancer cells while minimizing toxicity to healthy cells is a major goal in oncology research. Further studies are needed to elucidate the exact mechanisms of action and optimize dosing regimens.

The development of novel pharmaceuticals often requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. 4-bromo-l-(dimethyl-l ,3-thiazol -5 -yl)methyl-l H-p yraz ol -3 -amin e exemplifies this collaborative approach, as its discovery and optimization involve contributions from multiple fields. Computational modeling helps predict how the compound will interact with biological targets, while synthetic chemistry provides the tools necessary to create analogs with improved properties.

In conclusion,4-bromo-l-(dimethyl-l ,3-thiazol -5 -yl)methyl-l H-p yraz ol -3 -amin e (CAS No. 213816815_5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing drugs targeting various diseases, including inflammation, infections, and cancer. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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